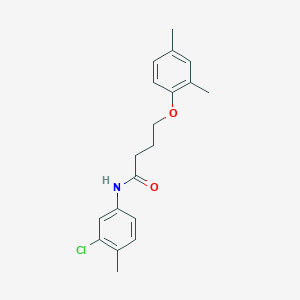![molecular formula C18H21NO3S B4578587 N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide](/img/structure/B4578587.png)
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide
説明
Synthesis Analysis
The synthesis of related benzamide compounds involves multiple steps, including the use of specific reagents and conditions tailored to achieve the desired chemical structure. For example, the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, which shares structural similarities with the compound , utilized a 'one-pot' reductive cyclization method employing sodium dithionite as a reductive cyclizing agent (Bhaskar et al., 2019). This indicates the potential complexity and specificity of synthetic routes for similar compounds.
Molecular Structure Analysis
The structural analysis of benzamide derivatives often involves X-ray diffraction and computational methods such as density functional theory (DFT). For instance, a novel benzamide derivative was analyzed using X-ray single crystal diffraction and DFT calculations to determine its molecular geometry and electronic properties (Demir et al., 2015). Such analyses are crucial for understanding the molecular structure, which in turn influences the chemical behavior of the compound.
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, influenced by their molecular structure. The synthesis of N-methoxy-N-methylamides from carboxylic acids, for example, demonstrates the reactivity of similar compounds under specific conditions, highlighting their potential for further chemical modification (Lee & Park, 2002).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular architecture. The crystal structure analysis of similar compounds has revealed the importance of hydrogen bonds in their stability and physical properties (Kranjc et al., 2011).
Chemical Properties Analysis
The chemical properties of benzamides, including their reactivity, stability, and interactions with other molecules, are influenced by their functional groups and molecular geometry. Studies on the antimicrobial properties of benzoylthiourea derivatives provide insight into the biological activity of benzamides, suggesting their potential for diverse chemical and pharmacological applications (Limban et al., 2011).
科学的研究の応用
Hyperbranched Aromatic Polyamide Synthesis
Research by Yang, Jikei, and Kakimoto (1999) demonstrated the use of related compounds in the synthesis of hyperbranched aromatic polyamides. These polymers, created through thermal polymerization, have shown solubility in various solvents and potential applications in materials science (Yang, Jikei, & Kakimoto, 1999).
Gastrokinetic Agent Research
Kato et al. (1992) explored benzamide derivatives, including compounds structurally related to N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide, for their gastrokinetic activity. These compounds were tested for their efficacy in enhancing gastric emptying in animal models (Kato et al., 1992).
Weinreb Amide in Synthetic Chemistry
Balasubramaniam and Aidhen (2008) discussed the significant utility of Weinreb amide, which shares a functional similarity with N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide, in various synthetic endeavors. This amide has found extensive use in academic and industrial chemistry for its versatile acylating properties (Balasubramaniam & Aidhen, 2008).
Antimicrobial Properties of Related Compounds
Limban et al. (2011) investigated the antimicrobial properties of acylthiourea derivatives, structurally related to the compound . These studies revealed activity against various bacterial and fungal strains, highlighting potential applications in developing new antimicrobial agents (Limban et al., 2011).
Application in Molecular Structure Analysis
Demir et al. (2015) utilized a compound analogous to N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide for structural analysis using X-ray diffraction and DFT calculations. This research contributes to understanding molecular properties and interactions, crucial in fields like drug design and material science (Demir et al., 2015).
Neuroleptic Activity in Benzamides
Iwanami et al. (1981) conducted a study on benzamides, including compounds similar to N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide, for their potential neuroleptic activity. This research contributes to the understanding of these compounds in treating psychiatric disorders (Iwanami et al., 1981).
Radiosynthesis for Neuroimaging
Mertens et al. (1994) explored the radioiodination of benzamide derivatives for neuroimaging applications. Such research is crucial in developing new diagnostic tools in neuroscience and neurology (Mertens et al., 1994).
特性
IUPAC Name |
N-[1-(4-methoxyphenoxy)propan-2-yl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13(12-22-15-10-8-14(21-2)9-11-15)19-18(20)16-6-4-5-7-17(16)23-3/h4-11,13H,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBVMXJXIGWLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[9-(3-methylbutyl)-9H-carbazol-3-yl]ethanone](/img/structure/B4578509.png)
![methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4578518.png)
![2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4578524.png)
![2-(benzylthio)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4578531.png)



![3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4578555.png)

![3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4578561.png)
![2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4578595.png)
![2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone](/img/structure/B4578596.png)
![2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide](/img/structure/B4578601.png)
